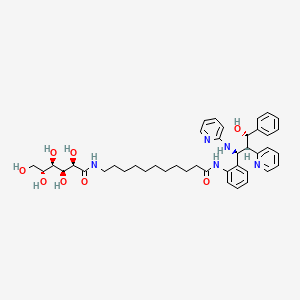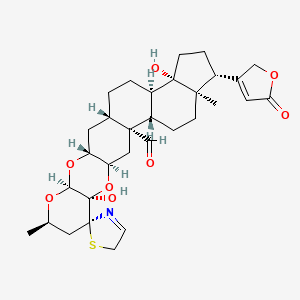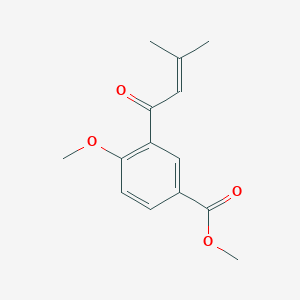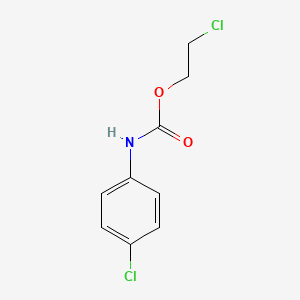
Barixibat
描述
巴立西巴特: 是一种胆汁酸转运抑制剂。 它是一种小分子化合物,化学式为 C₄₂H₅₅N₅O₈ ,分子量为 757.91 g/mol . 巴立西巴特主要用于科学研究,在治疗高胆固醇方面显示出潜力 .
准备方法
合成路线和反应条件: 巴立西巴特的合成涉及多个步骤,包括其核心结构的形成和官能团的添加。 具体的合成路线和反应条件是专有的,未公开。 已知合成需要精确控制温度、pH 值以及使用特定催化剂才能获得所需的产物 .
工业生产方法: 巴立西巴特的工业生产通常在配备先进化学合成设备的专业设施中进行。 该过程涉及将实验室合成规模化,以生产更大数量的化合物,同时保持高纯度和一致性。 生产过程受到严格监控,以确保符合安全和环境法规 .
化学反应分析
反应类型: 巴立西巴特会发生各种化学反应,包括:
氧化: 在特定条件下,巴立西巴特可以被氧化形成氧化衍生物。
还原: 还原反应可以将巴立西巴特转化为具有不同化学性质的还原形式。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常涉及卤素、酸和碱等试剂.
主要形成的产物: 由这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生具有额外氧原子的氧化衍生物,而还原可能会产生更简单的巴立西巴特的氢化形式 .
科学研究应用
巴立西巴特具有广泛的科学研究应用,包括:
化学: 用作模型化合物来研究胆汁酸转运抑制和相关的化学过程。
生物学: 研究其对细胞过程和胆汁酸代谢的影响。
医学: 探索其在治疗高胆固醇和其他代谢紊乱方面的潜在治疗应用。
工业: 用于开发新的药物和化学产品
作用机制
巴立西巴特通过抑制回肠胆汁酸转运体 (IBAT) 发挥作用,该转运体负责回肠中胆汁酸的重吸收。 通过阻断这种转运体,巴立西巴特减少了胆汁酸的重吸收,导致粪便中胆汁酸的排泄增加,血清胆汁酸水平降低。 这种机制有助于降低胆固醇水平并改善胆汁酸代谢 .
相似化合物的比较
类似化合物:
马拉利西巴特: 另一种胆汁酸转运抑制剂,用于治疗患有阿拉吉尔综合征的患者的胆汁淤积性瘙痒.
奥德维西巴特: 用于治疗进行性家族性肝内胆汁淤积症.
巴立西巴特的独特性: 巴立西巴特在特异性抑制回肠胆汁酸转运体方面独树一帜,使其成为研究胆汁酸代谢和开发治疗代谢紊乱的新疗法的宝贵工具。 其独特的化学结构和作用机制使其区别于其他胆汁酸转运抑制剂 .
属性
IUPAC Name |
N-[2-[(1S,2R,3S)-3-hydroxy-3-phenyl-2-pyridin-2-yl-1-(pyridin-2-ylamino)propyl]phenyl]-11-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]undecanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H55N5O8/c48-28-33(49)39(52)40(53)41(54)42(55)45-27-15-6-4-2-1-3-5-10-24-35(50)46-31-21-12-11-20-30(31)37(47-34-23-14-17-26-44-34)36(32-22-13-16-25-43-32)38(51)29-18-8-7-9-19-29/h7-9,11-14,16-23,25-26,33,36-41,48-49,51-54H,1-6,10,15,24,27-28H2,(H,44,47)(H,45,55)(H,46,50)/t33-,36+,37-,38-,39-,40+,41-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLNLJFTSXTELN-TVKRVUGASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=N2)C(C3=CC=CC=C3NC(=O)CCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O)NC4=CC=CC=N4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=N2)[C@@H](C3=CC=CC=C3NC(=O)CCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)NC4=CC=CC=N4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H55N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180959 | |
| Record name | Barixibat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
757.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263562-28-3 | |
| Record name | Barixibat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0263562283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barixibat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BARIXIBAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7GPA66TO8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![11H-Dibenz[b,e]azepine](/img/structure/B3062431.png)



![3-(2-Methyl-2-aza-bicyclo[3.3.1]non-5-yl)-phenol](/img/structure/B3062464.png)



